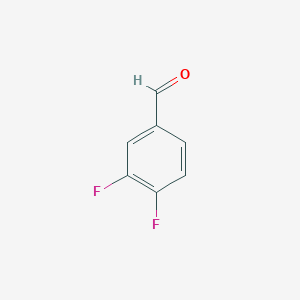

3,4-Difluorobenzaldehyde

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

3,4-difluorobenzaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4F2O/c8-6-2-1-5(4-10)3-7(6)9/h1-4H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JPHKMYXKNKLNDF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1C=O)F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4F2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00343186 | |

| Record name | 3,4-Difluorobenzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00343186 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

142.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

34036-07-2 | |

| Record name | 3,4-Difluorobenzaldehyde | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=34036-07-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3,4-Difluorobenzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00343186 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3,4-Difluorobenzaldehyde | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.102.075 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Benzaldehyde, 3,4-difluoro | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.124.373 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

3,4-Difluorobenzaldehyde synthesis from ortho-difluorobenzene

An In-depth Technical Guide to the Synthesis of 3,4-Difluorobenzaldehyde from 1,2-Difluorobenzene (B135520)

Abstract

This compound is a crucial intermediate in the synthesis of various pharmaceuticals and agrochemicals. Its preparation from readily available 1,2-difluorobenzene (ortho-difluorobenzene) is a key transformation for introducing a functional aldehyde group onto the difluorinated aromatic core. This technical guide provides a detailed overview of a primary synthesis route: the Lewis acid-catalyzed formylation of 1,2-difluorobenzene. The document outlines the reaction mechanism, provides a comprehensive experimental protocol, and presents key quantitative data in a structured format for researchers, scientists, and professionals in drug development.

Primary Synthesis Route: Rieche Formylation

The formylation of 1,2-difluorobenzene can be effectively achieved via a Rieche-type formylation reaction. This method involves an electrophilic aromatic substitution using dichloromethyl methyl ether as the formylating agent, catalyzed by a strong Lewis acid such as aluminum chloride (AlCl₃).[1][2][3] The two fluorine atoms on the benzene (B151609) ring are deactivating; however, the electrophilic substitution proceeds with high regioselectivity to yield the desired this compound.[1]

Reaction Components and Conditions

The following table summarizes the reactants and conditions based on a documented procedure.[2]

| Component | Role | Molar Ratio (to o-difluorobenzene) | Quantity (for 0.5 mol scale) |

| 1,2-Difluorobenzene | Starting Material | 1.0 | 57 g (0.5 mol) |

| Aluminum Chloride (AlCl₃) | Lewis Acid Catalyst | 1.5 | 100 g (0.75 mol) |

| Dichloromethyl methyl ether | Formylating Agent | 1.5 | 86.5 g (0.75 mol) |

| Methylene (B1212753) Chloride (CH₂Cl₂) | Solvent | - | 250 mL |

| Ice/Water | Quenching Agent | - | 500 mL |

| Saturated K₂CO₃ Solution | Neutralizing Agent | - | As needed |

| Magnesium Sulfate (B86663) (MgSO₄) | Drying Agent | - | As needed |

Reaction Performance

The performance of the AlCl₃-catalyzed formylation has been evaluated, showing moderate yield but excellent regioselectivity.

| Parameter | Value | Source |

| Isolated Yield | 40% | [1] |

| Regioselectivity | 97% (3,4-isomer) : 3% (2,3-isomer) | [1] |

| Product Boiling Point | 70-74 °C at 20 mmHg | [2] |

| Major By-products | Tris(3,4-difluorophenyl)methane and other diphenylmethane (B89790) derivatives | [1][2] |

Detailed Experimental Protocol

The following protocol is adapted from a patented procedure for the synthesis of this compound.[2]

Step 1: Reaction Setup

-

To a stirred (motor) mixture of 100 g (0.75 mol) of anhydrous aluminum chloride in 250 mL of methylene chloride, add 57 g (0.5 mol) of 1,2-difluorobenzene.

-

Cool the resulting mixture in an ice bath.

Step 2: Addition of Formylating Agent

-

Add 86.5 g (0.75 mol) of dichloromethyl methyl ether dropwise to the cooled, stirred mixture.

-

Maintain cooling as the reaction is exothermic and vigorous evolution of HCl gas will occur. The reaction mixture will turn orange-red.

Step 3: Reaction Completion

-

After the addition is complete, remove the ice bath and stir the mixture at room temperature for 15 minutes.

Step 4: Work-up and Quenching

-

Decant the liquid phase of the reaction mixture into 500 mL of an ice/water mixture.

-

Wash the unreacted solid residue of aluminum chloride in the reaction flask with fresh methylene chloride until the washings are colorless, adding these washings to the ice/water mixture.

-

Transfer the entire mixture to a separatory funnel and shake well until the methylene chloride layer turns green.

Step 5: Neutralization and Drying

-

Separate the organic layer.

-

Wash the organic layer with a saturated potassium carbonate solution until it is neutral.

-

Dry the neutralized organic layer with anhydrous magnesium sulfate (MgSO₄).

Step 6: Purification

-

Filter off the drying agent.

-

Distill the filtrate under reduced pressure to yield this compound (Boiling Point: 70-74 °C / 20 mmHg).

-

The dark residue remaining in the distillation pot may solidify upon cooling, yielding the by-product tris(3,4-difluorophenyl)methane.[2]

Visualized Experimental Workflow & Reaction Mechanism

Experimental Workflow

The following diagram illustrates the step-by-step laboratory procedure for the synthesis.

Caption: Workflow for the synthesis of this compound.

Plausible Reaction Mechanism

The reaction proceeds via a classic electrophilic aromatic substitution mechanism. The Lewis acid, AlCl₃, activates the dichloromethyl methyl ether to form a highly reactive electrophile, which is then attacked by the electron-rich (relative to the electrophile) π-system of the 1,2-difluorobenzene ring.

Caption: Mechanism of Lewis acid-catalyzed aromatic formylation.

Alternative Synthesis Route: Directed Ortho-Lithiation

An alternative and powerful strategy for the synthesis of this compound is through directed ortho-metalation (DoM).[4] In this method, one of the fluorine atoms in 1,2-difluorobenzene acts as a directing group.[5]

-

Lithiation: A strong organolithium base, such as n-butyllithium or hexyllithium, selectively deprotonates the carbon atom positioned ortho to a fluorine atom.[4][6] This forms a highly reactive aryllithium intermediate.

-

Formylation: The aryllithium species is then quenched with an electrophilic formylating agent, most commonly N,N-dimethylformamide (DMF).[3][5]

-

Hydrolysis: Subsequent aqueous work-up hydrolyzes the resulting intermediate to afford the final aldehyde product.

A continuous process for this reaction has been described, involving the lithiation of 1,2-difluorobenzene with hexyllithium at -45°C, followed by reaction with DMF.[6] While potentially offering high yields and excellent regioselectivity, this method requires strict anhydrous conditions and the handling of pyrophoric organolithium reagents.

Conclusion

The synthesis of this compound from 1,2-difluorobenzene is most practically achieved through a Lewis acid-catalyzed Rieche formylation using dichloromethyl methyl ether. This method, while providing moderate yields, is highly regioselective and utilizes relatively common laboratory reagents. The detailed protocol provided herein serves as a comprehensive guide for its implementation. For syntheses where the handling of organometallics is feasible, the directed ortho-lithiation pathway presents a potent alternative. The choice of method will ultimately depend on the specific requirements of scale, available equipment, and safety protocols of the laboratory.

References

- 1. Direct Formylation of Fluorine-Containing Aromatics with Dichloromethyl Alkyl Ethers [jstage.jst.go.jp]

- 2. Synthesis routes of this compound [benchchem.com]

- 3. Formylation - Common Conditions [commonorganicchemistry.com]

- 4. Directed ortho metalation - Wikipedia [en.wikipedia.org]

- 5. Thieme E-Books & E-Journals [thieme-connect.de]

- 6. WO2007054213A1 - Process for continuously preparing difluorobenzene derivatives with long operating times - Google Patents [patents.google.com]

Spectroscopic Profile of 3,4-Difluorobenzaldehyde: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth spectroscopic characterization of 3,4-difluorobenzaldehyde, a key intermediate in the synthesis of various pharmaceuticals and agrochemicals.[1] The unique electronic properties conferred by its fluorine substituents make a thorough understanding of its spectroscopic signature essential for reaction monitoring, quality control, and structural elucidation in drug discovery and development.[1] This document outlines the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for this compound, supported by detailed experimental protocols.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. For this compound, both ¹H and ¹³C NMR provide distinct signals that are characteristic of its structure.

¹H NMR Spectroscopy

The ¹H NMR spectrum of this compound is characterized by signals from the aldehydic proton and the three aromatic protons. The chemical shifts are influenced by the electron-withdrawing nature of the fluorine atoms and the carbonyl group.

Table 1: ¹H NMR Spectroscopic Data for this compound

| Chemical Shift (δ) ppm | Multiplicity | Assignment |

| 9.954 | s | Aldehydic proton (H-7) |

| 7.73 | m | Aromatic proton (H-5) |

| 7.71 | m | Aromatic proton (H-6) |

| 7.374 | m | Aromatic proton (H-2) |

Data obtained in CDCl₃ at 400 MHz.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum provides information on the carbon skeleton of this compound. The chemical shifts are significantly affected by the electronegative fluorine atoms, resulting in characteristic shifts for the fluorinated carbons.

Table 2: ¹³C NMR Spectroscopic Data for this compound

| Chemical Shift (δ) ppm | Assignment |

| 189.5 | Aldehydic carbon (C-7) |

| 155.0 (d, J = 255 Hz) | Fluorine-bearing aromatic carbon (C-4) |

| 152.5 (d, J = 255 Hz) | Fluorine-bearing aromatic carbon (C-3) |

| 133.0 | Aromatic carbon (C-1) |

| 126.0 | Aromatic carbon (C-6) |

| 118.0 (d, J = 18 Hz) | Aromatic carbon (C-5) |

| 117.5 (d, J = 18 Hz) | Aromatic carbon (C-2) |

Note: Specific peak assignments for C-2/C-5 and C-3/C-4 may be interchangeable without further 2D NMR analysis. Data is inferred from typical chemical shifts of fluorinated benzaldehydes.

Infrared (IR) Spectroscopy

FTIR spectroscopy is used to identify the functional groups present in a molecule through their characteristic vibrational frequencies. The IR spectrum of this compound clearly indicates the presence of the aldehyde and the fluorinated aromatic ring.

Table 3: FTIR Spectroscopic Data for this compound

| Wavenumber (cm⁻¹) | Vibrational Mode | Functional Group |

| ~2850 & ~2750 | C-H stretch | Aldehyde |

| ~1705 | C=O stretch | Aldehyde |

| ~1600-1450 | C=C stretch | Aromatic ring |

| ~1250-1100 | C-F stretch | Aryl fluoride |

Note: The exact peak positions can vary slightly depending on the sampling method (e.g., neat liquid, KBr pellet).

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its identification. The mass spectrum of this compound shows a prominent molecular ion peak and characteristic fragment ions.

Table 4: Mass Spectrometry Data for this compound

| m/z | Proposed Fragment |

| 142 | [M]⁺ (Molecular ion) |

| 141 | [M-H]⁺ |

| 113 | [M-CHO]⁺ |

| 94 | [M-CHO-F]⁺ |

Experimental Protocols

The following are detailed methodologies for the spectroscopic analysis of this compound.

NMR Spectroscopy

Instrumentation: A 400 MHz NMR spectrometer.

Sample Preparation:

-

Dissolve approximately 10-20 mg of this compound in 0.5-0.7 mL of deuterated chloroform (B151607) (CDCl₃).

-

Transfer the solution to a 5 mm NMR tube.

¹H NMR Acquisition Parameters:

-

Pulse Program: Standard single-pulse sequence.

-

Spectral Width: -2 to 12 ppm.

-

Number of Scans: 16-32.

-

Relaxation Delay: 1-2 seconds.

¹³C NMR Acquisition Parameters:

-

Pulse Program: Proton-decoupled single-pulse sequence.

-

Spectral Width: 0 to 220 ppm.

-

Number of Scans: 1024 or more, depending on concentration.

-

Relaxation Delay: 2-5 seconds.

FTIR Spectroscopy

Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer with a Diamond ATR (Attenuated Total Reflectance) accessory.

Sample Preparation (Neat Liquid):

-

Ensure the ATR crystal is clean by wiping it with a soft cloth dampened with isopropanol (B130326) and allowing it to dry completely.

-

Place a single drop of neat this compound directly onto the center of the ATR crystal.

Acquisition Parameters:

-

Spectral Range: 4000-400 cm⁻¹.

-

Resolution: 4 cm⁻¹.

-

Number of Scans: 16-32.

-

Background: A background spectrum of the clean, empty ATR crystal should be collected prior to sample analysis.

Gas Chromatography-Mass Spectrometry (GC-MS)

Instrumentation: A Gas Chromatograph coupled to a Mass Spectrometer with an electron ionization (EI) source.

Sample Preparation:

-

Prepare a dilute solution of this compound (e.g., 1 mg/mL) in a volatile solvent such as dichloromethane (B109758) or ethyl acetate.

GC Parameters:

-

Column: A non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm).

-

Inlet Temperature: 250 °C.

-

Injection Volume: 1 µL (split or splitless, depending on concentration).

-

Oven Temperature Program: Start at 50 °C, hold for 2 minutes, then ramp to 250 °C at 10 °C/min, and hold for 5 minutes.

-

Carrier Gas: Helium at a constant flow rate of 1 mL/min.

MS Parameters:

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Mass Range: m/z 40-400.

-

Scan Speed: 1 scan/second.

Visualized Experimental Workflow

The following diagram illustrates the general workflow for the comprehensive spectroscopic characterization of this compound.

Caption: Workflow for Spectroscopic Characterization.

References

Spectroscopic Analysis of 3,4-Difluorobenzaldehyde: A Technical Guide to ¹H and ¹³C NMR Data

[Shanghai, China] – This technical guide provides a comprehensive overview of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectral data for 3,4-difluorobenzaldehyde. Intended for researchers, scientists, and professionals in drug development, this document details the characteristic spectral signatures of the compound, outlines standard experimental protocols for data acquisition, and presents the structural basis for the observed NMR signals.

Executive Summary

This compound is an important fluorinated building block in medicinal chemistry and materials science. A precise understanding of its structure and electronic properties is critical for its application. NMR spectroscopy is the most powerful tool for elucidating the molecular structure of organic compounds in solution. This guide presents the detailed ¹H and ¹³C NMR spectral data, including chemical shifts (δ), multiplicities, and coupling constants (J), to serve as a definitive reference for scientists working with this compound.

¹H and ¹³C NMR Spectral Data

The NMR spectra of this compound were acquired in deuterated chloroform (B151607) (CDCl₃) and referenced to tetramethylsilane (B1202638) (TMS). The data reveals the distinct electronic environments of the hydrogen and carbon nuclei, significantly influenced by the electron-withdrawing aldehyde group and the two fluorine substituents on the aromatic ring.

Table 1: ¹H NMR Spectral Data of this compound

The proton NMR spectrum exhibits signals corresponding to the aldehydic proton and the three aromatic protons.

| Proton Assignment | Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz |

| H-7 (CHO) | 9.95 | Singlet (s) | - |

| H-2 | 7.73 | Doublet of doublets (dd) | ~8.0, ~2.0 |

| H-6 | 7.71 | Multiplet (m) | - |

| H-5 | 7.37 | Multiplet (m) | - |

| Data sourced from a 400 MHz spectrum in CDCl₃.[1] |

Table 2: ¹³C NMR Spectral Data of this compound

The carbon NMR spectrum shows seven distinct signals. The carbons directly bonded to fluorine (C-3 and C-4) exhibit large one-bond coupling constants (¹JCF), and other carbons show smaller couplings over multiple bonds. While chemical shifts are available, detailed experimental coupling constants are not consistently published in readily accessible sources.[2][3] The values presented are typical for such structures.

| Carbon Assignment | Chemical Shift (δ) ppm | Multiplicity (due to C-F coupling) | Coupling Constant (JCF) Hz |

| C-7 (CHO) | ~189 | Doublet (d) | Low (Long-range) |

| C-4 | ~156 | Doublet of doublets (dd) | High ¹JCF, Low ²JCF |

| C-3 | ~153 | Doublet of doublets (dd) | High ¹JCF, Low ²JCF |

| C-1 | ~133 | Doublet of doublets (dd) | Low (Long-range) |

| C-6 | ~129 | Singlet / Low multiplicity | Low (Long-range) |

| C-2 | ~119 | Doublet (d) | Low (Long-range) |

| C-5 | ~120 | Doublet (d) | Low (Long-range) |

| Note: Precise, experimentally verified coupling constants for all carbons are not widely available in public databases. The multiplicities and coupling patterns are based on established principles of C-F coupling in aromatic systems. |

Structural Assignment and Visualization

The numbering of the atoms in this compound for NMR assignment is illustrated in the diagram below. This visualization clarifies the through-bond relationships that determine the coupling patterns observed in the spectra.

Caption: Molecular structure and atom numbering of this compound.

Experimental Protocols

The following section describes a standard methodology for acquiring high-quality ¹H and ¹³C NMR spectra for small organic molecules like this compound.

1. Sample Preparation:

-

Analyte Quantity: For a standard 5 mm NMR tube, weigh approximately 5-25 mg of this compound for ¹H NMR spectroscopy. For ¹³C NMR, a more concentrated sample of 50-100 mg is recommended to obtain a good signal-to-noise ratio in a reasonable time.[4]

-

Solvent: Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent.[4] Chloroform-d (CDCl₃) is a common choice due to its excellent solubilizing properties for many organic compounds and its single, well-defined residual solvent peak.

-

Internal Standard: Add a small amount of tetramethylsilane (TMS) to the solution. TMS provides a sharp, singlet resonance at 0.00 ppm, serving as the standard reference for chemical shifts in both ¹H and ¹³C NMR.[3]

-

Filtration: To ensure magnetic field homogeneity, the final solution should be free of any particulate matter. Filter the sample through a small plug of glass wool in a Pasteur pipette directly into the NMR tube.

2. NMR Instrument Parameters:

-

Spectrometer: Data is typically acquired on a 400 MHz (or higher) NMR spectrometer.

-

¹H NMR Acquisition:

-

Pulse Angle: A 30-45° pulse angle is common for routine spectra.

-

Acquisition Time: Typically 2-4 seconds.

-

Relaxation Delay: A delay of 1-5 seconds between pulses ensures full relaxation of the protons.

-

Number of Scans: 8 to 16 scans are usually sufficient for a sample of this concentration.

-

-

¹³C NMR Acquisition:

-

Mode: Proton-decoupled mode is standard to simplify the spectrum to single lines for each unique carbon (though splitting from fluorine will remain).

-

Pulse Angle: A 45° pulse angle is a good compromise between signal intensity and relaxation time.

-

Relaxation Delay: A delay of 2-5 seconds is generally used. For quaternary carbons or carbons with long relaxation times, a longer delay may be necessary.

-

Number of Scans: Due to the low natural abundance of ¹³C, a larger number of scans (e.g., 1024 or more) is required, often taking 30-60 minutes to acquire.

-

3. Data Processing:

-

Apply a Fourier transform to the acquired Free Induction Decay (FID).

-

Perform phase correction and baseline correction to obtain a clean spectrum.

-

Calibrate the spectrum by setting the TMS peak to 0.00 ppm.

-

Integrate the signals in the ¹H spectrum to determine the relative ratios of the different types of protons.

The logical workflow for conducting an NMR experiment is summarized in the following diagram.

Caption: A flowchart illustrating the key stages of an NMR experiment.

Conclusion

The ¹H and ¹³C NMR spectral data provided in this guide serve as a valuable analytical resource for the structural confirmation and purity assessment of this compound. The characteristic chemical shifts and coupling patterns, arising from the specific arrangement of the aldehyde and fluorine substituents, provide a unique spectroscopic fingerprint for this molecule. Adherence to the outlined experimental protocols will enable researchers to reliably reproduce and verify these spectral features.

References

Physical and chemical properties of 3,4-Difluorobenzaldehyde

An In-depth Technical Guide to 3,4-Difluorobenzaldehyde

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of this compound (CAS No. 34036-07-2), a key intermediate in organic synthesis. Its unique electronic properties, stemming from the two fluorine substituents on the aromatic ring, make it a valuable building block in the development of pharmaceuticals, agrochemicals, and advanced materials.[1]

Core Properties

This compound is a colorless to light yellow liquid at room temperature.[1] The fluorine atoms significantly influence the reactivity of both the aromatic ring and the aldehyde functional group, making it a versatile reagent in various chemical transformations.[1]

Physical and Chemical Properties

The fundamental physical and chemical data for this compound are summarized below. This data is essential for reaction planning, safety assessments, and purification procedures.

| Property | Value | Source(s) |

| Molecular Formula | C₇H₄F₂O | [1][2][3] |

| Molecular Weight | 142.10 g/mol | [1][2][3] |

| Appearance | Colorless to light yellow liquid | [1] |

| Density | 1.288 g/mL at 25 °C | [1][2] |

| Boiling Point | 80-82 °C at 22.7 hPa; 53-55 °C at 15 mmHg | [1][4] |

| Flash Point | 69 °C (156.2 °F) - DIN 51758 | [2] |

| Refractive Index | n20/D 1.500 | [1][2] |

| CAS Number | 34036-07-2 | [1][2][3] |

Spectroscopic Data

Spectroscopic analysis is critical for structure confirmation and purity assessment. Key spectral data are available from various sources.

| Technique | Data Highlights | Source(s) |

| ¹H NMR | Spectra available for reference. | [3][5] |

| ¹³C NMR | Spectra available for reference. | [3][6][7] |

| Mass Spectrometry | Data available for molecular weight confirmation. | [5] |

| Infrared (IR) | Spectra available for functional group identification. | [5][8] |

Synthesis and Experimental Protocols

The synthesis of this compound can be achieved through several routes. The selection of a specific method often depends on the availability of starting materials, desired scale, and safety considerations.

Grignard Exchange Reaction (High-Yield Method)

A common and effective method involves a Grignard exchange reaction, which avoids the issues associated with the direct formation of a Grignard reagent from 3,4-difluorobromobenzene.[9][10]

Reaction Scheme:

-

Preparation of Isopropylmagnesium Chloride (Grignard Reagent).

-

Grignard exchange reaction between 3,4-difluorobromobenzene and isopropylmagnesium chloride.

-

Formylation of the resulting aryl Grignard reagent with N,N-Dimethylformamide (DMF).

-

Aqueous workup and purification.

Detailed Experimental Protocol:

-

Step 1: Grignard Reagent Preparation: Magnesium turnings, a crystal of iodine, and tetrahydrofuran (B95107) (THF) are added to a nitrogen-flushed, flame-dried flask.[9] A small amount of 2-chloropropane (B107684) is added to initiate the reaction. The remaining 2-chloropropane, dissolved in THF, is then added dropwise while maintaining a controlled temperature (e.g., 30-40°C) to form isopropylmagnesium chloride.[10]

-

Step 2: Grignard Exchange and Formylation: The prepared Grignard reagent is cooled to a low temperature (0-10°C).[9][10] A solution of 3,4-difluorobromobenzene in THF is then added dropwise.[9][10] After the exchange is complete, a solution of N,N-Dimethylformamide (DMF) in THF is added dropwise at the same low temperature.[9][10]

-

Step 3: Workup and Purification: The reaction is quenched by the slow addition of water, followed by acidification with hydrochloric acid to a pH of approximately 4.[4] The product is then extracted with a suitable organic solvent (e.g., toluene).[4] The combined organic layers are washed with brine, dried, and concentrated under reduced pressure.[4] The crude product is purified by vacuum distillation to yield this compound with high purity (>99.5%).[4]

Caption: High-yield synthesis workflow for this compound.

Friedel-Crafts Type Reaction

An alternative method involves the direct formylation of 1,2-difluorobenzene (B135520).[11]

Detailed Experimental Protocol:

-

A mixture of 1,2-difluorobenzene and anhydrous aluminum chloride in methylene (B1212753) chloride is cooled in an ice bath.[11]

-

Dichloromethyl methyl ether is added dropwise, leading to a vigorous evolution of HCl gas.[11]

-

After the addition, the mixture is stirred at room temperature and then quenched by decanting into ice water.[11]

-

The organic layer is separated, washed with a saturated potassium carbonate solution until neutral, dried over magnesium sulfate, and distilled to yield the final product.[11]

Applications in Drug Development and Organic Synthesis

This compound is a crucial building block in medicinal chemistry and organic synthesis due to the enhanced reactivity conferred by its fluorine substituents.[1]

-

Pharmaceutical Intermediate: It serves as a key intermediate in the synthesis of various pharmaceuticals, including anti-cancer and anti-inflammatory agents.[1] The presence of fluorine can improve metabolic stability, binding affinity, and bioavailability of the final drug molecule.

-

Agrochemical Synthesis: The compound is used in the creation of advanced pesticides and herbicides.[1]

-

Material Science: It is employed in formulating specialty polymers and fluorescent dyes.[1]

-

Organic Synthesis: Its electrophilic nature is exploited in reactions like aldol (B89426) condensations and Wittig reactions to build complex molecular architectures.[1][12] For example, it has been used in the synthesis of 3-benzylidene 20,29-dihydrobetulinic acid derivatives, which have been investigated as potential anti-angiogenic agents.[13]

Caption: Key application areas of this compound.

Safety and Handling

Proper handling of this compound is essential in a laboratory or industrial setting. It is classified as a combustible liquid and can cause skin and serious eye irritation.[2][3][14]

-

Hazard Statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H317 (May cause an allergic skin reaction), H319 (Causes serious eye irritation), H412 (Harmful to aquatic life with long lasting effects).[2]

-

Precautionary Measures:

-

Wear appropriate personal protective equipment (PPE), including gloves and eye/face protection.[2][14]

-

Use only in a well-ventilated area.[14]

-

Keep away from heat, sparks, open flames, and hot surfaces.[14][15]

-

Store in a cool, dry, and well-ventilated place with the container tightly closed.[14][15]

-

-

In case of fire: Use carbon dioxide, dry chemical, or foam for extinction.[14]

-

Disposal: Dispose of contents and container to an approved waste disposal plant.[14]

References

- 1. chemimpex.com [chemimpex.com]

- 2. This compound 97 34036-07-2 [sigmaaldrich.com]

- 3. This compound | C7H4F2O | CID 588088 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. echemi.com [echemi.com]

- 5. This compound(34036-07-2) 1H NMR spectrum [chemicalbook.com]

- 6. spectrabase.com [spectrabase.com]

- 7. spectrabase.com [spectrabase.com]

- 8. This compound, 96% | Fisher Scientific [fishersci.ca]

- 9. CN105859536B - A kind of preparation method of 3,4- difluorobenzaldehydes - Google Patents [patents.google.com]

- 10. Method for preparing 3, 4-difluorobenzaldehyde - Eureka | Patsnap [eureka.patsnap.com]

- 11. Synthesis routes of this compound [benchchem.com]

- 12. ossila.com [ossila.com]

- 13. This compound 97 34036-07-2 [sigmaaldrich.com]

- 14. fishersci.com [fishersci.com]

- 15. merckmillipore.com [merckmillipore.com]

A Technical Guide to 3,4-Difluorobenzaldehyde: Synthesis, Properties, and Applications in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Abstract

3,4-Difluorobenzaldehyde is a key fluorinated aromatic aldehyde that serves as a versatile building block in the synthesis of a wide range of biologically active molecules. Its unique electronic properties, conferred by the two fluorine atoms on the benzene (B151609) ring, make it an attractive starting material for the development of novel pharmaceuticals, particularly in the areas of oncology and inflammatory diseases. This technical guide provides an in-depth overview of the core chemical and physical properties of this compound, detailed experimental protocols for its synthesis, and its application in the development of targeted therapeutics.

Core Properties of this compound

This compound is a colorless to light yellow liquid with a chemical formula of C₇H₄F₂O. The presence of two electron-withdrawing fluorine atoms significantly influences the reactivity of both the aldehyde group and the aromatic ring.

Physicochemical Data

A summary of the key physicochemical properties of this compound is presented in Table 1.

| Property | Value | Reference(s) |

| CAS Number | 34036-07-2 | [1] |

| Molecular Weight | 142.10 g/mol | [1] |

| Molecular Formula | C₇H₄F₂O | [1] |

| Appearance | Colorless to light yellow liquid | |

| Density | 1.288 g/mL at 25 °C | [1] |

| Boiling Point | 70-74 °C at 20 mmHg | [2] |

| Refractive Index | n20/D 1.5 | [1] |

| Flash Point | 69 °C (156.2 °F) | [1] |

Spectroscopic Data

Spectroscopic data is crucial for the identification and characterization of this compound.

| Spectrum Type | Key Features |

| ¹H NMR | Signals corresponding to the aldehydic proton and aromatic protons. |

| ¹³C NMR | Resonances for the carbonyl carbon and the fluorinated aromatic carbons. |

| IR | Characteristic absorption bands for the C=O stretch of the aldehyde and C-F bonds. |

| Mass Spectrometry | Molecular ion peak corresponding to the molecular weight. |

Synthesis of this compound

A common and efficient method for the synthesis of this compound is through the formylation of 1,2-difluorobenzene (B135520).

Experimental Protocol: Formylation of 1,2-Difluorobenzene

This protocol describes the synthesis of this compound from 1,2-difluorobenzene using dichloromethyl methyl ether and a Lewis acid catalyst.[2]

Materials:

-

1,2-Difluorobenzene (ortho-difluorobenzene)

-

Anhydrous aluminum chloride (AlCl₃)

-

Dichloromethyl methyl ether

-

Methylene (B1212753) chloride (CH₂Cl₂)

-

Ice

-

Saturated potassium carbonate solution

-

Anhydrous magnesium sulfate (B86663) (MgSO₄)

Procedure:

-

To a stirred and ice-cooled mixture of anhydrous aluminum chloride (0.75 mol) in methylene chloride (250 mL), add 1,2-difluorobenzene (0.5 mol).

-

Slowly add dichloromethyl methyl ether (0.75 mol) dropwise to the mixture. A vigorous evolution of HCl gas will be observed.

-

After the addition is complete, stir the reaction mixture at room temperature for 15 minutes.

-

Decant the liquid phase into a flask containing 500 mL of ice-water.

-

Wash the residue with methylene chloride and add the washings to the ice-water mixture.

-

Separate the organic layer, wash it with a saturated potassium carbonate solution until neutral, and then dry it over anhydrous magnesium sulfate.

-

Filter the mixture and distill the filtrate to obtain this compound. The product distills at 70-74 °C under a pressure of 20 mmHg.[2]

Caption: Synthesis workflow for this compound.

Applications in Drug Development

This compound is a valuable precursor for the synthesis of various pharmaceutical agents, particularly kinase inhibitors and anti-inflammatory drugs.

Synthesis of Quinazoline (B50416) Derivatives as EGFR Inhibitors

Quinazoline-based molecules are a well-established class of Epidermal Growth Factor Receptor (EGFR) inhibitors used in cancer therapy. This compound can be utilized in the construction of the quinazoline scaffold.

Logical Synthesis Workflow:

A general approach to synthesize a substituted quinazoline from 2-amino-5,6-difluorobenzonitrile (which can be derived from this compound) is outlined below.

Caption: Logical workflow for quinazoline synthesis.

Role in Anti-Inflammatory Drug Synthesis

The difluorobenzaldehyde moiety is also incorporated into novel anti-inflammatory agents. These compounds often function by inhibiting key enzymes in inflammatory pathways, such as cyclooxygenases (COX) or lipoxygenases (LOX). The synthesis of such molecules can involve the condensation of this compound with other organic synthons to create complex heterocyclic systems.

Biological Significance: Targeting the EGFR Signaling Pathway

Derivatives of this compound, particularly quinazolines, are designed to inhibit the EGFR signaling pathway, which is often dysregulated in various cancers.

The binding of a ligand, such as Epidermal Growth Factor (EGF), to EGFR triggers a cascade of downstream signaling events that promote cell proliferation, survival, and metastasis.[3][4] EGFR inhibitors synthesized from precursors like this compound can block this signaling.

Caption: Inhibition of the EGFR signaling pathway.

Safety and Handling

This compound is a combustible liquid and should be handled with appropriate safety precautions. It is harmful if swallowed and causes skin and eye irritation.

Personal Protective Equipment (PPE):

-

Wear protective gloves, clothing, and eye/face protection.

-

Use in a well-ventilated area or with a suitable respirator.

Storage:

-

Store in a cool, dry, and well-ventilated place away from heat and ignition sources.

Conclusion

This compound is a cornerstone building block for medicinal chemists and drug development professionals. Its unique properties and versatile reactivity enable the synthesis of a diverse range of bioactive molecules with potential therapeutic applications in oncology and inflammatory diseases. A thorough understanding of its chemistry, synthesis, and handling is essential for its effective utilization in the pursuit of novel drug candidates.

References

An In-depth Technical Guide to the Synthesis of 3,4-Difluorobenzaldehyde: Starting Materials and Core Methodologies

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the primary synthetic routes for producing 3,4-difluorobenzaldehyde, a crucial intermediate in the development of pharmaceuticals and agrochemicals.[1] The unique electronic properties conferred by the fluorine substituents make this compound a valuable building block in modern organic synthesis.[1] This document details the key starting materials, experimental protocols, and quantitative data to facilitate the selection and implementation of the most suitable synthetic strategy.

Formylation of 1,2-Difluorobenzene (B135520)

A prevalent and direct method for synthesizing this compound is the electrophilic formylation of 1,2-difluorobenzene (o-difluorobenzene). This approach introduces the aldehyde group directly onto the aromatic ring.

Friedel-Crafts Type Formylation with Dichloromethyl Alkyl Ethers

This method involves the reaction of 1,2-difluorobenzene with a dichloromethyl alkyl ether, such as dichloromethyl methyl ether, in the presence of a Lewis acid catalyst like aluminum chloride (AlCl₃).[2][3] The reaction proceeds via an electrophilic aromatic substitution mechanism.

| Starting Material | Reagents | Catalyst | Solvent | Yield | Reference |

| 1,2-Difluorobenzene | Dichloromethyl methyl ether | AlCl₃ | Methylene (B1212753) chloride | 40% | [2] |

| 1,2-Difluorobenzene | Dichloromethyl methyl ether | AlCl₃ | Methylene chloride | Not specified, but a detailed protocol is provided. | [3] |

Note: The reaction can produce diphenylmethane (B89790) and triphenylmethane (B1682552) derivatives as by-products.[2]

-

To a stirred and ice-cooled mixture of 100 g (0.75 mole) of anhydrous aluminum chloride in 250 ml of methylene chloride, add 57 g (0.5 mole) of 1,2-difluorobenzene.

-

Add 85.5 g (0.75 mole) of dichloromethyl methyl ether dropwise to the cooled mixture. A vigorous evolution of HCl will be observed as the mixture turns orange-red.

-

After the addition is complete, stir the reaction mixture at room temperature for 15 minutes.

-

Decant the liquid phase into 500 ml of ice and water.

-

Wash the unreacted aluminum chloride residue with methylene chloride until colorless and add the washings to the ice-water mixture.

-

Transfer the mixture to a separatory funnel and shake well until the methylene chloride layer turns green.

-

Wash the organic layer with a saturated potassium carbonate solution until it is neutral.

-

Dry the organic layer with magnesium sulfate (B86663) (MgSO₄) and distill to yield this compound (Boiling Point: 70°-74°C at 20 mmHg).

References

An In-depth Technical Guide to the Electrophilic Aromatic Substitution Reactions of 3,4-Difluorobenzaldehyde

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the electrophilic aromatic substitution (EAS) reactions of 3,4-difluorobenzaldehyde, a critical building block in the synthesis of pharmaceuticals and fine chemicals. The regioselectivity of these reactions is dictated by the interplay of the directing effects of the two fluorine atoms and the aldehyde group. This document details the theoretical basis for this selectivity and provides available experimental protocols and quantitative data for key EAS reactions, including nitration.

Introduction: Reactivity and Regioselectivity

This compound is a substituted aromatic ring that undergoes electrophilic aromatic substitution. The reactivity of the ring and the orientation of incoming electrophiles are governed by the electronic properties of its substituents: the aldehyde group (-CHO) and the two fluorine atoms (-F).

-

Aldehyde Group (-CHO): This group is strongly deactivating and a meta-director. It deactivates the aromatic ring towards electrophilic attack by withdrawing electron density through both inductive (-I) and resonance (-M) effects. The deactivation is more pronounced at the ortho and para positions, making the meta position (C5) the most favorable site for substitution relative to these.

-

Fluorine Atoms (-F): Fluorine is a deactivating halogen due to its strong electron-withdrawing inductive effect (-I). However, it is an ortho, para-director because it can donate a lone pair of electrons into the ring through a resonance effect (+M). In fluorobenzene, this leads to a preference for substitution at the para position.

In this compound, these effects combine to determine the ultimate position of electrophilic attack. The aldehyde group directs incoming electrophiles to the C5 position, while the fluorine atoms direct to the available ortho and para positions. The confluence of these directing effects strongly favors substitution at the C5 and C6 positions.

Caption: Directing effects on this compound.

Nitration

The nitration of this compound is a well-documented electrophilic aromatic substitution. The reaction typically employs a mixture of concentrated nitric acid and sulfuric acid to generate the nitronium ion (NO₂⁺) as the active electrophile.

Regioselectivity and Products

Experimental data shows that the nitration of this compound is highly regioselective, yielding primarily 3,4-difluoro-6-nitrobenzaldehyde . This outcome is consistent with the directing effects of the substituents, where the C6 position is activated by the para-directing fluorine at C4 and less sterically hindered than the C2 position.

Quantitative Data

| Reaction | Reagents | Temperature (°C) | Product | Yield |

| Nitration | Fuming HNO₃, H₂SO₄ | 0 to 20 | 3,4-Difluoro-6-nitrobenzaldehyde | Not specified |

Experimental Protocol: Synthesis of 3,4-Difluoro-6-nitrobenzaldehyde

Reagents:

-

This compound (100 g)

-

Concentrated Sulfuric Acid (520 cm³)

-

Fuming Nitric Acid (60 cm³)

-

Crushed Ice (1,200 g)

Procedure:

-

In a suitable reaction vessel, cool 520 cm³ of sulfuric acid to 0°C with stirring.

-

Slowly add 60 cm³ of fuming nitric acid over the course of 30 minutes, maintaining the temperature at approximately 0°C.

-

To the resulting nitrating mixture, add 100 g of this compound over 30 minutes, ensuring the temperature remains around 0°C.

-

Allow the reaction mixture to warm to approximately 20°C and continue stirring for an additional 3 hours.

-

After the reaction is complete, cool the mixture to about 5°C.

-

In a separate large beaker, prepare a slurry of 1,200 g of crushed ice.

-

Pour the reaction mixture into the crushed ice over 30 minutes with vigorous stirring.

-

The precipitated product, 3,4-difluoro-6-nitrobenzaldehyde, is then collected by filtration.

Halogenation (Bromination and Chlorination)

Predicted Regioselectivity

Similar to nitration, halogenation is expected to be directed to the most activated and sterically accessible positions. Therefore, the primary products are predicted to be 5-bromo-3,4-difluorobenzaldehyde and 5-chloro-3,4-difluorobenzaldehyde .

General Experimental Protocol (Analogous)

The following is a general protocol for aromatic bromination that can be adapted for this compound.

Reagents:

-

Aromatic Substrate (e.g., this compound)

-

Bromine (Br₂)

-

Iron(III) Bromide (FeBr₃) or Aluminum Chloride (AlCl₃)

-

Anhydrous Solvent (e.g., Dichloromethane, 1,2-Dichloroethane)

Procedure:

-

In a flame-dried flask under an inert atmosphere, dissolve the aromatic substrate in the anhydrous solvent.

-

Add the Lewis acid catalyst to the solution.

-

Cool the mixture in an ice bath.

-

Slowly add a solution of bromine in the same solvent to the reaction mixture.

-

Allow the reaction to stir at a controlled temperature until completion, monitored by TLC or GC.

-

Quench the reaction by carefully adding it to an ice-water mixture.

-

Separate the organic layer, wash with an aqueous solution of sodium bisulfite (to remove excess bromine), followed by water and brine.

-

Dry the organic layer over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure.

-

Purify the crude product by recrystallization or column chromatography.

Friedel-Crafts Acylation

The Friedel-Crafts acylation introduces an acyl group onto the aromatic ring using an acyl halide or anhydride (B1165640) with a Lewis acid catalyst. Due to the strongly deactivating nature of the aldehyde and two fluorine substituents, this compound is expected to be a poor substrate for Friedel-Crafts reactions, requiring harsh reaction conditions.

Predicted Regioselectivity

Should the reaction proceed, the acyl group would be directed to the C5 or C6 position, with a preference for the less sterically hindered site.

Sulfonation

Sulfonation of aromatic compounds is typically achieved using fuming sulfuric acid (oleum), which contains sulfur trioxide (SO₃) dissolved in sulfuric acid. This is a reversible reaction. The strong deactivation of the this compound ring suggests that forcing conditions would be necessary for sulfonation.

Predicted Regioselectivity

The sulfonic acid group (-SO₃H) is expected to add at the C5 or C6 position.

Visualized Experimental Workflow

The following diagram illustrates a general workflow for a typical electrophilic aromatic substitution reaction, such as nitration.

Caption: General workflow for electrophilic aromatic substitution.

Conclusion

The electrophilic aromatic substitution of this compound is a regiochemically predictable process, primarily yielding substitution at the C6 and C5 positions due to the combined directing effects of the fluoro and aldehyde groups. While detailed experimental data is most readily available for nitration, the general principles of other EAS reactions allow for a predictive understanding of their outcomes with this substrate. The significant deactivation of the ring by the three substituents presents a challenge for reactions like Friedel-Crafts acylation, likely requiring optimized and potentially harsh reaction conditions. This guide serves as a foundational resource for researchers working with this versatile building block.

3,4-Difluorobenzaldehyde: A Technical Guide to Solubility and Stability for Researchers and Drug Development Professionals

An In-depth Technical Guide

This technical guide provides a comprehensive overview of the known solubility and stability characteristics of 3,4-Difluorobenzaldehyde, a key intermediate in the pharmaceutical and agrochemical industries.[1] Due to the limited availability of specific quantitative data in publicly accessible literature, this document supplements reported information with recommended experimental protocols for determining these critical parameters. This guide is intended for researchers, scientists, and professionals involved in drug development and chemical synthesis.

Core Properties of this compound

This compound is a colorless to light yellow liquid with the chemical formula C₇H₄F₂O.[1] Its physical and chemical properties are summarized in the table below.

| Property | Value | Reference |

| Molecular Weight | 142.10 g/mol | [2][3][4] |

| Density | 1.288 g/mL at 25 °C | [1][2] |

| Boiling Point | 80-82 °C at 22.7 hPa | [1] |

| Flash Point | 69 °C (156.2 °F) - DIN 51758 | [2] |

| Refractive Index | n20/D 1.5 | [1][2] |

| CAS Number | 34036-07-2 | [1][2][3] |

Solubility Profile

Specific quantitative solubility data for this compound in various solvents is not extensively reported in peer-reviewed literature. However, based on its chemical structure—an aromatic aldehyde with fluorine substituents—it is anticipated to be soluble in many common organic solvents and have limited solubility in water.

To determine the precise solubility, the following experimental protocol is recommended.

Experimental Protocol: Equilibrium Solubility Determination

This method is designed to determine the solubility of a compound in a specific solvent at a controlled temperature.

1. Materials:

- This compound (high purity)

- Selected solvents (e.g., water, methanol, ethanol, acetone, dichloromethane, toluene, hexane)

- Thermostatic shaker or water bath

- Calibrated analytical balance

- Volumetric flasks and pipettes

- Syringe filters (e.g., 0.45 µm PTFE)

- High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or Gas Chromatography (GC) system.

2. Procedure:

- Prepare a series of vials for each solvent to be tested.

- Add an excess amount of this compound to each vial. The excess is crucial to ensure that a saturated solution is formed.

- Add a known volume of the selected solvent to each vial.

- Seal the vials to prevent solvent evaporation.

- Place the vials in a thermostatic shaker set to a constant temperature (e.g., 25 °C) and agitate until equilibrium is reached. This may take 24-72 hours. A preliminary time-course study can determine the optimal equilibration time.

- After equilibration, allow the vials to stand undisturbed for a sufficient time to allow the undissolved solid to settle.

- Carefully withdraw an aliquot of the supernatant using a syringe and immediately filter it through a syringe filter to remove any undissolved particles.

- Accurately dilute the filtered aliquot with a suitable solvent to a concentration within the calibration range of the analytical method.

- Analyze the diluted sample using a validated HPLC or GC method to determine the concentration of this compound.

- Calculate the solubility in units such as g/L or mg/mL.

3. Data Analysis:

- The concentration of the saturated solution represents the solubility of the compound in that solvent at the specified temperature.

- Perform the experiment in triplicate for each solvent to ensure the reliability of the results.

A visual representation of this experimental workflow is provided below.

Caption: Workflow for Equilibrium Solubility Determination.

Stability Profile

The stability of this compound is a critical parameter for its storage, handling, and use in synthetic processes. While specific degradation pathways have not been detailed in the literature, aldehydes as a class are susceptible to oxidation, particularly when exposed to air. Recommended storage conditions include refrigeration (0-8°C or below +30°C) and protection from heat and ignition sources.[1] Some sources also indicate that the compound is "Air Sensitive".

To comprehensively assess the stability of this compound, a forced degradation study is recommended.

Experimental Protocol: Forced Degradation Study

This study is designed to evaluate the stability of the compound under various stress conditions, including heat, light, humidity, and different pH levels.

1. Materials:

- This compound (high purity)

- Hydrochloric acid (for acidic conditions)

- Sodium hydroxide (B78521) (for basic conditions)

- Hydrogen peroxide (for oxidative conditions)

- High-purity water

- Suitable organic solvents (e.g., methanol, acetonitrile)

- Stability chambers with controlled temperature and humidity

- Photostability chamber

- pH meter

- HPLC system with a photodiode array (PDA) detector or a mass spectrometer (MS) detector.

2. Procedure:

- Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile:water mixture).

- Stress Conditions:

- Acidic Hydrolysis: Add hydrochloric acid to an aliquot of the stock solution to achieve a final concentration of 0.1 M HCl. Store at a specified temperature (e.g., 60°C).

- Basic Hydrolysis: Add sodium hydroxide to an aliquot of the stock solution to achieve a final concentration of 0.1 M NaOH. Store at a specified temperature (e.g., 60°C).

- Oxidative Degradation: Add hydrogen peroxide to an aliquot of the stock solution to achieve a final concentration of 3% H₂O₂. Store at room temperature.

- Thermal Degradation: Place an aliquot of the stock solution in a stability chamber at an elevated temperature (e.g., 60°C).

- Photostability: Expose an aliquot of the stock solution to light in a photostability chamber according to ICH Q1B guidelines. A control sample should be wrapped in aluminum foil to protect it from light.

- Time Points: Withdraw samples at predetermined time intervals (e.g., 0, 2, 4, 8, 24, 48 hours). The exact time points may need to be adjusted based on the lability of the compound.

- Sample Analysis:

- Neutralize the acidic and basic samples before analysis.

- Analyze all samples using a stability-indicating HPLC method. This method should be capable of separating the parent compound from any degradation products. A PDA detector can help in identifying peak purity, while an MS detector can aid in the identification of degradation products.

- Data Analysis:

- Calculate the percentage of degradation of this compound at each time point under each stress condition.

- Identify and, if possible, characterize the major degradation products.

The logical flow for conducting a stability assessment is illustrated in the following diagram.

Caption: Logical Workflow for a Forced Degradation Study.

Conclusion

This compound is a valuable building block in chemical synthesis, particularly for the pharmaceutical and agrochemical sectors. While specific data on its solubility and stability are not widely published, this guide provides a framework for researchers to determine these essential parameters. The recommended experimental protocols for equilibrium solubility and forced degradation studies will enable the generation of robust data, ensuring the effective and safe use of this compound in research and development. The provided workflows offer a systematic approach to these investigations. Further studies are encouraged to populate the scientific literature with quantitative data for this important chemical intermediate.

References

A Theoretical and Computational Deep Dive into the Molecular Structure of 3,4-Difluorobenzaldehyde

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the theoretical and computational methodologies used to elucidate the molecular structure of 3,4-Difluorobenzaldehyde. This compound is a significant building block in the synthesis of pharmaceuticals and agrochemicals, making a thorough understanding of its conformational landscape, electronic properties, and vibrational characteristics crucial for predicting its reactivity and designing novel derivatives. This document outlines the key computational protocols, summarizes expected quantitative data from theoretical calculations, and presents visual workflows to guide researchers in their in silico investigations of this and similar fluorinated benzaldehydes.

Introduction

This compound (C₇H₄F₂O) is an aromatic aldehyde whose chemical properties are significantly influenced by the presence of two fluorine atoms on the benzene (B151609) ring.[1] These electron-withdrawing substituents modulate the reactivity of the aldehyde group and the aromatic system.[1] A fundamental aspect of the theoretical study of this compound is the consideration of its conformational isomers. Due to the rotation around the C-C single bond connecting the aldehyde group to the phenyl ring, two planar conformers, designated as syn and anti (or O-cis and O-trans), can exist. The syn conformation has the carbonyl oxygen oriented towards the C3-F bond, while in the anti conformation, it is directed away from it. Experimental studies, such as matrix-isolation infrared spectroscopy, have confirmed the coexistence of both syn and anti isomers for this compound.[2] Therefore, any robust theoretical investigation must account for both conformers to accurately describe the molecule's properties.

Computational Methodologies

The in silico characterization of this compound relies on a range of well-established quantum chemical methods. The following protocols are standard for this class of molecules and provide a solid foundation for obtaining reliable structural and electronic data.

Geometry Optimization

The first step in any computational analysis is to determine the equilibrium geometry of the molecule.[1] For this compound, this involves separate geometry optimizations for both the syn and anti conformers. Density Functional Theory (DFT) is the most widely used and recommended method due to its favorable balance of accuracy and computational cost.[3]

A common and effective functional for this purpose is B3LYP (Becke, 3-parameter, Lee-Yang-Parr), which combines the strengths of Hartree-Fock theory and DFT.[3] To accurately describe the electron distribution, a sufficiently flexible basis set is required. The Pople-style basis set, 6-311++G(d,p), is a suitable choice, as it includes diffuse functions (++) to account for the lone pairs of the oxygen and fluorine atoms, and polarization functions (d,p) to allow for non-spherical electron distributions.[3]

Vibrational Frequency Analysis

Once the geometries are optimized, a vibrational frequency calculation should be performed for each conformer. This serves two primary purposes:

-

Confirmation of a True Minimum: The absence of imaginary frequencies confirms that the optimized structure corresponds to a true energy minimum on the potential energy surface.

-

Prediction of Infrared and Raman Spectra: The calculated vibrational frequencies and their corresponding intensities can be used to simulate the infrared and Raman spectra of the molecule. This allows for a direct comparison with experimental data and aids in the assignment of vibrational modes.

The same level of theory (e.g., B3LYP/6-311++G(d,p)) used for geometry optimization should be employed for the frequency calculations to ensure consistency.

Electronic Structure Analysis

Further insights into the molecule's reactivity and electronic properties can be gained through additional calculations:

-

Natural Bond Orbital (NBO) Analysis: This method provides information about charge distribution, hybridization, and intramolecular interactions, such as hyperconjugation.

-

Frontier Molecular Orbital (FMO) Analysis: The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding the molecule's electronic transitions and its propensity to act as an electron donor or acceptor. The HOMO-LUMO energy gap is an indicator of chemical reactivity.

-

Molecular Electrostatic Potential (MEP): The MEP surface visually represents the charge distribution and is useful for identifying regions of electrophilic and nucleophilic attack.

Expected Quantitative Data

A thorough theoretical study of this compound should generate the following quantitative data, which are best presented in tabular format for clarity and ease of comparison between the syn and anti conformers.

Table 1: Optimized Geometrical Parameters

| Parameter | syn Conformer (Calculated) | anti Conformer (Calculated) |

| Bond Lengths (Å) | ||

| C1-C2 | value | value |

| C2-C3 | value | value |

| C3-C4 | value | value |

| C4-C5 | value | value |

| C5-C6 | value | value |

| C6-C1 | value | value |

| C1-C7 | value | value |

| C7-O8 | value | value |

| C7-H9 | value | value |

| C3-F10 | value | value |

| C4-F11 | value | value |

| Bond Angles (°) ** | ||

| C6-C1-C2 | value | value |

| C1-C2-C3 | value | value |

| C2-C3-C4 | value | value |

| C3-C4-C5 | value | value |

| C4-C5-C6 | value | value |

| C5-C6-C1 | value | value |

| C2-C1-C7 | value | value |

| O8-C7-C1 | value | value |

| H9-C7-C1 | value | value |

| Dihedral Angles (°) ** | ||

| C2-C1-C7-O8 | value | value |

| C6-C1-C7-H9 | value | value |

Table 2: Calculated Vibrational Frequencies and Assignments

| Vibrational Mode | syn Conformer (cm⁻¹) | anti Conformer (cm⁻¹) | Assignment |

| ν(C=O) | value | value | Carbonyl stretch |

| ν(C-H)aldehyde | value | value | Aldehyde C-H stretch |

| ν(C-F) | value, value | value, value | C-F stretches |

| Ring Modes | ... | ... | Aromatic ring vibrations |

| Torsion(C-C) | value | value | Aldehyde group torsion |

Table 3: Electronic Properties

| Property | syn Conformer (Calculated) | anti Conformer (Calculated) |

| Total Energy (Hartree) | value | value |

| Relative Energy (kcal/mol) | value | 0.00 |

| Dipole Moment (Debye) | value | value |

| E(HOMO) (eV) | value | value |

| E(LUMO) (eV) | value | value |

| HOMO-LUMO Gap (eV) | value | value |

Visualizations

Visual representations are essential for conveying complex structural information and computational workflows. The following diagrams, generated using the DOT language, illustrate key aspects of the theoretical study of this compound.

Figure 1: Molecular structure and atom numbering for the syn and anti conformers of this compound.

References

Methodological & Application

Application Notes & Protocols: Synthesis of Schiff Bases Using 3,4-Difluorobenzaldehyde

Introduction

Schiff bases, characterized by the presence of an azomethine or imine group (-C=N-), are a cornerstone in coordination chemistry and medicinal research.[1] They are typically formed through the condensation reaction between a primary amine and a carbonyl compound, such as an aldehyde or ketone.[2] The incorporation of fluorine atoms into organic molecules can significantly enhance their biological activity, metabolic stability, and lipophilicity. Consequently, 3,4-Difluorobenzaldehyde serves as a valuable precursor for synthesizing novel Schiff bases with potential applications in drug development and materials science. These fluorinated compounds have demonstrated a wide spectrum of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.[1][2]

This document provides a comprehensive guide for the synthesis, characterization, and potential applications of Schiff bases derived from this compound.

Applications of this compound Derived Schiff Bases

Schiff bases are versatile ligands that form stable complexes with transition metals and are pivotal intermediates in organic synthesis.[1][3] The derivatives of this compound are of particular interest due to the unique properties imparted by the fluorine atoms.

-

Medicinal and Pharmaceutical Fields : The presence of the azomethine group is often implicated in the biological activities of these compounds.[1] Fluorinated Schiff bases have been investigated for a range of pharmacological activities:

-

Antimicrobial and Antifungal Activity : Many Schiff base compounds exhibit potent activity against various strains of bacteria and fungi.[1][4]

-

Anticancer Activity : Certain Schiff bases have shown significant and selective cytotoxic activities against various cancer cell lines.[5]

-

Anti-inflammatory and Analgesic Properties : These compounds are explored for their potential to mitigate inflammation and pain.[6]

-

-

Industrial and Material Science : Beyond biological applications, these compounds are used as corrosion inhibitors, dyes, and intermediates for various chemical syntheses.[1] Their ability to coordinate with metal ions also makes them useful in catalysis.[7]

General Synthesis Pathway

The synthesis of Schiff bases is a straightforward condensation reaction. A primary amine is reacted with this compound, typically under reflux in an alcohol solvent and often with an acid catalyst like glacial acetic acid, to form the corresponding imine and water.[2][3]

Caption: General reaction for Schiff base synthesis.

Experimental Protocol: Synthesis of N-(3,4-difluorobenzylidene)aniline

This protocol details a representative synthesis of a Schiff base from this compound and aniline (B41778).

Materials and Equipment

-

This compound

-

Aniline

-

Ethanol (B145695) (Absolute)

-

Glacial Acetic Acid (Catalyst)

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer and stir bar

-

Heating mantle

-

Beaker and standard laboratory glassware

-

Buchner funnel and filter paper

-

Thin Layer Chromatography (TLC) plates and chamber

-

Melting point apparatus

Procedure

-

Reactant Preparation : In a 100 mL round-bottom flask, dissolve this compound (e.g., 10 mmol, 1.42 g) in 20 mL of absolute ethanol. In a separate beaker, dissolve an equimolar amount of aniline (10 mmol, 0.93 g) in 15 mL of absolute ethanol.

-

Reaction Setup : Place the flask containing the aldehyde solution on a magnetic stirrer and begin stirring.

-

Addition and Reflux : Slowly add the aniline solution to the stirring aldehyde solution. Add 2-3 drops of glacial acetic acid as a catalyst.[2] Attach a reflux condenser and heat the mixture to reflux (approximately 80°C) for 4-6 hours.[1]

-

Reaction Monitoring : The progress of the reaction can be monitored using Thin Layer Chromatography (TLC) to observe the consumption of the starting materials.

-

Product Isolation : After the reaction is complete, allow the mixture to cool to room temperature. The Schiff base product may precipitate. If not, the solution can be poured into cold water to induce precipitation.[3]

-

Filtration and Washing : Collect the solid product by vacuum filtration using a Buchner funnel. Wash the precipitate with a small amount of cold ethanol to remove unreacted starting materials.[8]

-

Drying and Recrystallization : Dry the crude product. For further purification, the Schiff base can be recrystallized from a suitable solvent like hot ethanol.[1]

Caption: Workflow for Schiff base synthesis and characterization.

Data Presentation

Quantitative data from the synthesis should be recorded systematically.

Table 1: Representative Reaction Parameters

| Parameter | Value | Reference |

|---|---|---|

| Aldehyde | This compound | - |

| Amine | Aniline | [9] |

| Mole Ratio (Aldehyde:Amine) | 1:1 | [1] |

| Solvent | Ethanol / Methanol | [1][2] |

| Catalyst | Glacial Acetic Acid | [3] |

| Reaction Temperature | 60-80°C (Reflux) | [1] |

| Reaction Time | 4-12 hours | [1] |

| Yield | >80% (Typical) | [3][10] |

| Appearance | Pale yellow solid |[6] |

Table 2: Expected Spectroscopic Data for a this compound Schiff Base

| Technique | Feature | Expected Range / Value | Reference |

|---|---|---|---|

| FT-IR | ν(C=N) Azomethine | 1600 - 1630 cm⁻¹ | [1][5] |

| ν(C-F) Aryl Fluoride | 1200 - 1250 cm⁻¹ | [1] | |

| ¹H NMR | δ(-CH=N-) Imine Proton | 8.1 - 8.5 ppm (singlet) | [10] |

| δ(Ar-H) Aromatic Protons | 6.8 - 8.0 ppm (multiplets) | [11] | |

| ¹³C NMR | δ(-C H=N-) Imine Carbon | 158 - 165 ppm | [11][12] |

| | δ(Ar-C) Aromatic Carbons | 114 - 165 ppm |[11] |

References

- 1. ijpbs.com [ijpbs.com]

- 2. jetir.org [jetir.org]

- 3. mediresonline.org [mediresonline.org]

- 4. researchgate.net [researchgate.net]

- 5. Preparation and Characterization of Novel Schiff Base Derived From 4-Nitro Benzaldehyde and Its Cytotoxic Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 6. cpd.hmu.edu.krd [cpd.hmu.edu.krd]

- 7. files01.core.ac.uk [files01.core.ac.uk]

- 8. benchchem.com [benchchem.com]

- 9. youtube.com [youtube.com]

- 10. sibran.ru [sibran.ru]

- 11. ukm.my [ukm.my]

- 12. researchgate.net [researchgate.net]

Wittig Reaction Protocol for the Synthesis of 1,2-Difluoro-4-vinylbenzene from 3,4-Difluorobenzaldehyde

Application Note APN-WR-2025-01

For Research Use Only.

Introduction

The Wittig reaction is a cornerstone of organic synthesis, enabling the formation of a carbon-carbon double bond from a carbonyl compound and a phosphorus ylide. This application note provides a detailed protocol for the synthesis of 1,2-difluoro-4-vinylbenzene via the Wittig reaction of 3,4-difluorobenzaldehyde with methylenetriphenylphosphorane (B3051586). This protocol is intended for researchers, scientists, and professionals in drug development and materials science who require a reliable method for the synthesis of this fluorinated styrene (B11656) derivative. Fluorinated vinylarenes are valuable building blocks in the synthesis of polymers, pharmaceuticals, and other advanced materials due to the unique electronic properties conferred by the fluorine substituents.

Reaction Principle

The reaction proceeds through the nucleophilic addition of the phosphorus ylide, generated in situ from methyltriphenylphosphonium (B96628) bromide and a strong base, to the electrophilic carbonyl carbon of this compound. This forms a betaine (B1666868) intermediate, which subsequently collapses to an oxaphosphetane. The oxaphosphetane then decomposes to yield the desired alkene, 1,2-difluoro-4-vinylbenzene, and triphenylphosphine (B44618) oxide as a byproduct. The formation of the very stable phosphorus-oxygen double bond in triphenylphosphine oxide is the driving force for this reaction.

Materials and Methods

Reagents and Materials

| Reagent/Material | Grade | Supplier | CAS Number |

| This compound | ≥98% | Sigma-Aldrich | 34036-07-2 |

| Methyltriphenylphosphonium bromide | 98% | Sigma-Aldrich | 1779-49-3 |

| n-Butyllithium | 2.5 M in hexanes | Sigma-Aldrich | 109-72-8 |

| Anhydrous Tetrahydrofuran (B95107) (THF) | ≥99.9%, inhibitor-free | Sigma-Aldrich | 109-99-9 |

| Diethyl ether | Anhydrous, ≥99.7% | Sigma-Aldrich | 60-29-7 |

| Saturated aq. Ammonium (B1175870) Chloride (NH₄Cl) | Reagent Grade | Fisher Scientific | 12125-02-9 |

| Anhydrous Magnesium Sulfate (MgSO₄) | ≥97% | Sigma-Aldrich | 7487-88-9 |

| Silica (B1680970) Gel | 60 Å, 230-400 mesh | Sigma-Aldrich | 7631-86-9 |

| Hexane (B92381) | ACS Grade | Fisher Scientific | 110-54-3 |

| Ethyl Acetate (B1210297) | ACS Grade | Fisher Scientific | 141-78-6 |

Safety Precautions:

-

n-Butyllithium is a pyrophoric liquid and reacts violently with water. Handle under an inert atmosphere (Nitrogen or Argon) in a fume hood.[1][2][3][4][5] Wear appropriate personal protective equipment (PPE), including a flame-retardant lab coat, safety glasses, and chemical-resistant gloves.

-

Anhydrous solvents are essential for the success of this reaction. Ensure all glassware is oven-dried and cooled under an inert atmosphere before use.

-

This compound is an irritant. Avoid contact with skin and eyes.

-

Methyltriphenylphosphonium bromide is toxic. Handle with care and avoid inhalation of dust.

Equipment

-

Round-bottom flasks

-

Schlenk line or inert atmosphere setup (Nitrogen or Argon)

-

Magnetic stirrer and stir bars

-

Syringes and needles

-

Septa

-

Low-temperature bath (e.g., dry ice/acetone)

-

Rotary evaporator

-

Thin-layer chromatography (TLC) plates and chamber

-

Flash column chromatography setup

-

NMR spectrometer

-

FT-IR spectrometer

-

Mass spectrometer

Experimental Protocol

Preparation of the Phosphorus Ylide

-

To an oven-dried 250 mL three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, and a nitrogen inlet, add methyltriphenylphosphonium bromide (1.1 equivalents).

-

Seal the flask with septa and purge with dry nitrogen for 15 minutes.

-

Add anhydrous tetrahydrofuran (THF) via syringe.

-

Cool the resulting suspension to 0 °C in an ice-water bath.

-

Slowly add n-butyllithium (1.05 equivalents) dropwise via syringe over 15 minutes. A characteristic orange-red color of the ylide should develop.

-

After the addition is complete, allow the mixture to stir at 0 °C for 1 hour to ensure complete formation of the ylide.

Wittig Reaction

-

In a separate oven-dried 100 mL round-bottom flask under a nitrogen atmosphere, dissolve this compound (1.0 equivalent) in anhydrous THF.

-

Cool the ylide solution to -78 °C using a dry ice/acetone bath.

-